molecular formula C7H10N2O3 B14737527 5-Ethyl-1,3-diazepane-2,4,7-trione CAS No. 5426-41-5

5-Ethyl-1,3-diazepane-2,4,7-trione

Cat. No.: B14737527
CAS No.: 5426-41-5
M. Wt: 170.17 g/mol
InChI Key: QOVCFFVYNXAOGA-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-diazepane-2,4,7-trione is a chemical compound with the molecular formula C7H10N2O3 It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1,3-diazepane-2,4,7-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization to form the diazepane ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-diazepane-2,4,7-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives.

Scientific Research Applications

5-Ethyl-1,3-diazepane-2,4,7-trione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-ethyl-1,3-diazepane-2,4,7-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with three nitrogen atoms.

    5-Ethyl-1,3-diazinane-2,4,6-trione: Another diazepane derivative with similar structural features.

Uniqueness

5-Ethyl-1,3-diazepane-2,4,7-trione is unique due to its specific ring structure and the presence of the ethyl group, which can influence its reactivity and applications. Its distinct properties make it valuable for specific research and industrial purposes.

Properties

CAS No.

5426-41-5

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-ethyl-1,3-diazepane-2,4,7-trione

InChI

InChI=1S/C7H10N2O3/c1-2-4-3-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12)

InChI Key

QOVCFFVYNXAOGA-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NC(=O)NC1=O

Origin of Product

United States

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